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Compound of Interest

Compound Name: 5-Benzoylpentanoic acid

Cat. No.: B160681

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5-
benzoylpentanoic acid, a molecule with potential applications in research and drug
development. This document details its physicochemical characteristics, spectral data,
synthesis, and known biological activities, presenting quantitative data in structured tables and
outlining detailed experimental protocols.

Physicochemical Properties

5-Benzoylpentanoic acid, also known as 6-0x0-6-phenylhexanoic acid, is a keto-carboxylic
acid. Its fundamental properties are summarized in the table below.
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Property Value Reference
Molecular Formula C12H1403 [1112]
Molecular Weight 206.24 g/mol [1][2]
Melting Point 75-79 °C [2]

Boiling Point Not available [2]

Density Not available [2]

pKa Predicted: ~4.75

Appearance White to off-white solid

Soluble in organic solvents
Solubilit such as ethanol, ether, and
olubility
chloroform. Moderately soluble

in water.

AIEMSTCGCMIJTI-
InChl Key [1]
UHFFFAOYSA-N

CAS Number 4144-62-1 [1]

Spectroscopic Data

The structural confirmation of 5-benzoylpentanoic acid is achieved through various
spectroscopic techniques.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed experimental *H NMR spectrum for 5-benzoylpentanoic acid is not readily available
in the public domain. However, based on its structure, the following proton signals are
expected:

e Aromatic protons: Multiplets in the range of 7.4-8.0 ppm.

o Carboxylic acid proton: A broad singlet typically downfield, above 10 ppm.
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« Aliphatic protons: Multiplets corresponding to the pentanoic acid chain, likely between 1.5
and 3.0 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly available experimental 13C NMR data is limited. Predicted chemical shifts would
include:

o Carbonyl carbons: Two distinct signals, one for the ketone and one for the carboxylic acid,
typically in the range of 170-200 ppm.

o Aromatic carbons: Signals in the aromatic region, approximately 120-140 ppm.

 Aliphatic carbons: Signals corresponding to the carbons of the pentanoic acid chain in the
upfield region.

PubChem provides a reference to a 13C NMR spectrum from Aldrich Chemical Company, Inc.

[1].

Infrared (IR) Spectroscopy

The IR spectrum of 5-benzoylpentanoic acid is characterized by the following key absorption
bands:

o O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm~1.[3]

e C=0 stretch (ketone and carboxylic acid): Strong absorptions typically between 1680-1760
cm~1, Conjugation with the benzene ring will influence the exact position of the ketone
stretch.[3]

e C-O stretch (carboxylic acid): An absorption in the region of 1210-1320 cm~1.
» Aromatic C-H and C=C stretches: Signals characteristic of the benzene ring.

PubChem references an FTIR spectrum available in SpectraBase[1].

Mass Spectrometry (MS)
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The mass spectrum of 5-benzoylpentanoic acid would show a molecular ion peak (M*) at m/z
206. Common fragmentation patterns would involve the loss of the carboxylic acid group and
cleavage adjacent to the carbonyl group of the benzoyl moiety. A mass spectrum is available on
ChemicalBook][4].

Experimental Protocols
Synthesis of 5-Benzoylpentanoic Acid

A common method for the synthesis of 5-benzoylpentanoic acid is the Friedel-Crafts acylation
of benzene with adipic anhydride.

Materials:

Adipic anhydride

e Benzene (anhydrous)

¢ Aluminum chloride (anhydrous)
e Hydrochloric acid (concentrated)
e |ce

» Dichloromethane (or other suitable inert solvent)
e Sodium sulfate (anhydrous)

e Round-bottom flask

» Reflux condenser

e Dropping funnel

e Magnetic stirrer

e Heating mantle

Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a
dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous
benzene (as the solvent and reactant).

Cool the mixture in an ice bath to 0-5 °C.

Dissolve adipic anhydride (1 equivalent) in a minimal amount of anhydrous benzene and add
it to the dropping funnel.

Add the adipic anhydride solution dropwise to the stirred benzene/aluminum chloride
mixture, maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat under reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of
crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride
complex.

Separate the organic layer. Extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with water, and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.qg.,
ethanol/water).
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Synthesis Workflow
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Caption: Workflow for the synthesis of 5-Benzoylpentanoic acid.

Determination of Melting Point

Apparatus:

¢ Melting point apparatus
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e Capillary tubes (sealed at one end)

o Sample of 5-benzoylpentanoic acid

Procedure:

Ensure the sample of 5-benzoylpentanoic acid is dry and finely powdered.
e Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
o Place the capillary tube in the heating block of the melting point apparatus.

» Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the
approximate melting range.

o Allow the apparatus to cool.

o For an accurate determination, repeat the process with a fresh sample, heating at a much
slower rate (1-2 °C per minute) as the temperature approaches the previously determined
approximate melting point.

e Record the temperature at which the first liquid appears (the beginning of melting) and the
temperature at which the last solid crystal melts (the end of melting). This range is the
melting point of the compound.

Determination of Solubility

Materials:

e Test tubes

e 5-Benzoylpentanoic acid

» Various solvents (e.g., water, ethanol, diethyl ether, hexane, 5% NaOH, 5% NaHCOs)
Procedure:

e Place approximately 10-20 mg of 5-benzoylpentanoic acid into a series of clean, dry test
tubes.
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o To each test tube, add 1 mL of a different solvent.
o Agitate each tube vigorously for 30-60 seconds.

o Observe and record whether the compound is soluble (dissolves completely), partially
soluble, or insoluble.

e For aqueous solutions, the effect of pH can be observed by testing solubility in acidic (water),
basic (5% NaOH), and weakly basic (5% NaHCOs) solutions. The increased solubility in
basic solutions is indicative of the acidic nature of the carboxylic acid group.

Biological Activity

While specific, in-depth studies on the biological activities of 5-benzoylpentanoic acid are not
extensively reported in publicly available literature, its structural features as a carboxylic acid
suggest potential for certain biological effects.

Potential Antibacterial Activity

Carboxylic acids are known to possess antibacterial properties. The proposed general
mechanisms of action include:

 Disruption of the bacterial cell membrane: The lipophilic portion of the molecule can
intercalate into the lipid bilayer of the bacterial cell membrane, leading to a loss of integrity
and leakage of cellular contents.[5]

e Lowering of intracellular pH: The undissociated form of the carboxylic acid can diffuse across
the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a
proton and acidifying the cell's interior. This can disrupt enzymatic functions and metabolic
processes.[5]
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General Antibacterial Mechanism of Carboxylic Acids
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Caption: General mechanisms of antibacterial action for carboxylic acids.

Potential Anti-inflammatory Activity through
Phospholipase Az (PLA2) Inhibition

Phospholipase Az (PLA2) is a key enzyme in the inflammatory cascade, responsible for the
release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory
prostaglandins and leukotrienes.[4][6][7][8] Various carboxylic acid-containing compounds have
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been investigated as inhibitors of PLA2.[9] The acidic carboxylate group can potentially interact
with key residues in the active site of the enzyme, contributing to its inhibition. The benzoyl
group may also contribute to binding within the hydrophobic regions of the enzyme.

Hypothesized PLA2 Inhibition

5-Benzoylpentanoic Acid
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Caption: Potential anti-inflammatory mechanism via PLA:z inhibition.

Safety and Handling

5-Benzoylpentanoic acid should be handled with appropriate personal protective equipment
(PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[1]
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For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Benzoylpentanoic acid is a readily synthesizable compound with physicochemical
properties characteristic of a keto-carboxylic acid. While specific biological data is limited, its
structure suggests potential for further investigation as an antibacterial or anti-inflammatory
agent. This guide provides a foundational understanding of its properties and methodologies for
its study, serving as a valuable resource for researchers in the fields of medicinal chemistry and
drug development. Further research is warranted to fully elucidate its biological activity and
potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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